molecular formula C9H20N2O6Si B12515814 N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine CAS No. 819082-18-3

N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine

Cat. No.: B12515814
CAS No.: 819082-18-3
M. Wt: 280.35 g/mol
InChI Key: DFHRQDOCTXTBTE-UHFFFAOYSA-N
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Description

N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine: is a chemical compound that belongs to the class of organosilanes. It is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further linked to a carbamoyl group and glycine. This compound is known for its ability to act as a coupling agent, enhancing the adhesion between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine typically involves the reaction of 3-(Trimethoxysilyl)propylamine with glycine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under precise conditions. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.

    Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of a cross-linked network.

    Substitution: The compound can participate in substitution reactions where the trimethoxysilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Condensation: Catalysts such as acids or bases to facilitate the reaction.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products:

    Hydrolysis: Silanol derivatives.

    Condensation: Cross-linked siloxane networks.

    Substitution: Functionalized organosilanes.

Scientific Research Applications

Chemistry: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is used as a coupling agent in the synthesis of hybrid materials, enhancing the adhesion between organic polymers and inorganic substrates.

Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their biocompatibility and functionality.

Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, enhancing their stability and targeting capabilities.

Industry: In industrial applications, this compound is used in coatings, adhesives, and sealants to improve their performance and durability.

Mechanism of Action

The mechanism of action of N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine involves the hydrolysis of the trimethoxysilyl group to form silanol groups. These silanol groups can then condense to form siloxane bonds, creating a cross-linked network. This cross-linking enhances the adhesion between different materials, making it an effective coupling agent. The molecular targets include the hydroxyl groups on the surface of inorganic substrates, which react with the silanol groups to form strong covalent bonds.

Comparison with Similar Compounds

  • N-{[3-(Trimethoxysilyl)propyl]ethylenediamine
  • N-{[3-(Trimethoxysilyl)propyl]diethylenetriamine}
  • N-{[3-(Trimethoxysilyl)propyl]triethylenetetramine}

Comparison: N-{[3-(Trimethoxysilyl)propyl]carbamoyl}glycine is unique due to its combination of a carbamoyl group and glycine, which imparts specific properties such as enhanced biocompatibility and functionality in biological applications. In contrast, other similar compounds like N-{[3-(Trimethoxysilyl)propyl]ethylenediamine} and N-{[3-(Trimethoxysilyl)propyl]diethylenetriamine} are primarily used for their ability to form strong bonds with inorganic substrates but may not offer the same level of biocompatibility.

Properties

CAS No.

819082-18-3

Molecular Formula

C9H20N2O6Si

Molecular Weight

280.35 g/mol

IUPAC Name

2-(3-trimethoxysilylpropylcarbamoylamino)acetic acid

InChI

InChI=1S/C9H20N2O6Si/c1-15-18(16-2,17-3)6-4-5-10-9(14)11-7-8(12)13/h4-7H2,1-3H3,(H,12,13)(H2,10,11,14)

InChI Key

DFHRQDOCTXTBTE-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)NCC(=O)O)(OC)OC

Origin of Product

United States

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